1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-13(4-2)10(15)8-14-7-5-6-9(11(14)16)12(17)18/h5-7H,3-4,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOSQISEUBTHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=CC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a dihydropyridine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and potential mechanisms of action.
The chemical formula for this compound is C12H16N2O4 with a molecular weight of 252.27 g/mol. Its IUPAC name is 1-[2-(diethylamino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid. The compound appears as a powder and is stable at room temperature .
Cytotoxic Activity
Recent studies have demonstrated that dihydropyridine derivatives exhibit significant cytotoxic activity against various cancer cell lines. In a study evaluating a series of novel dihydropyridine carboxylic acids, it was found that certain derivatives displayed promising cytotoxic effects against human cancer cell lines such as U251 (glioblastoma), PC-3 (prostate adenocarcinoma), and MCF-7 (breast cancer) using the sulforhodamine B (SRB) assay .
Table 1: Cytotoxic Activity of Dihydropyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HCT-15 | 7.94 ± 1.6 |
| 3b | HCT-15 | 9.24 ± 0.9 |
| Cisplatin | HCT-15 | 21.4 ± 0.9 |
| Gefitinib | HCT-15 | 10.4 ± 1.8 |
The compounds 3a and 3b exhibited lower IC50 values compared to standard chemotherapeutics like Cisplatin and Gefitinib, indicating their potential as effective antitumor agents .
Antimicrobial Properties
The antimicrobial activity of dihydropyridine derivatives has also been explored. Compounds containing the 2-pyridone motif have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves interaction with bacterial DNA gyrase, which is crucial for DNA replication and transcription .
Table 2: Antimicrobial Activity Against Selected Pathogens
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
These findings suggest that modifications in the dihydropyridine structure can enhance antimicrobial potency.
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit bacterial growth through DNA interaction mechanisms.
Apoptosis Induction
In silico studies have indicated that this compound may interact with proteins involved in the apoptosis pathway, such as PARP-1, enhancing its potential as an anticancer agent . The docking studies suggest that these interactions could lead to increased apoptosis in tumor cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of dihydropyridine derivatives where compound 3b was selected for further investigation due to its selective cytotoxicity towards cancer cells without affecting normal cells (COS7). This selectivity is crucial for developing safer therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its pharmacological properties. Its structural similarity to other biologically active compounds suggests potential uses in drug development. Research indicates that derivatives of dihydropyridine compounds are effective as calcium channel blockers, which are vital in treating cardiovascular diseases.
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of various organic molecules. Its functionality allows it to participate in reactions such as:
- Condensation reactions : Useful for synthesizing larger, more complex molecules.
- Cyclization reactions : Facilitating the formation of cyclic compounds that are often more stable and biologically active.
Agrochemicals
Research has indicated that compounds similar to this compound can exhibit herbicidal or insecticidal properties. This makes it a candidate for development in agrochemical formulations aimed at pest control.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Pharmacological Activity | Demonstrated that dihydropyridine derivatives exhibit significant calcium channel blocking activity, suggesting potential for hypertension treatment. |
| Study 2 | Synthesis of Derivatives | Developed several derivatives using this compound as a precursor; some showed enhanced biological activity. |
| Study 3 | Agrochemical Potential | Investigated the herbicidal activity of related compounds; findings indicated promising results against common agricultural pests. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
